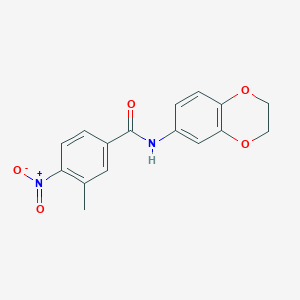![molecular formula C17H10O3 B5685878 2-(2-furyl)-4H-benzo[h]chromen-4-one CAS No. 14756-27-5](/img/structure/B5685878.png)
2-(2-furyl)-4H-benzo[h]chromen-4-one
Vue d'ensemble
Description
2-(2-furyl)-4H-benzo[h]chromen-4-one, also known as furanocoumarin, is a natural compound found in various plants. It has been widely studied for its potential applications in different fields, including medicinal chemistry, agriculture, and food science.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-4H-benzo[h]chromen-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways. For example, it has been reported to inhibit the NF-κB pathway, which plays a crucial role in regulating inflammation and immune response. Additionally, 2-(2-furyl)-4H-benzo[h]chromen-4-one has been shown to activate the p53 pathway, which is involved in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(2-furyl)-4H-benzo[h]chromen-4-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Moreover, the compound has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. Additionally, 2-(2-furyl)-4H-benzo[h]chromen-4-one has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-furyl)-4H-benzo[h]chromen-4-one is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. Moreover, the compound is relatively easy to synthesize, and its yield is relatively high. However, one of the limitations of 2-(2-furyl)-4H-benzo[h]chromen-4-one is its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, the compound may exhibit different biological effects depending on the cell type and experimental conditions, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on 2-(2-furyl)-4H-benzo[h]chromen-4-one. Firstly, more studies are needed to elucidate the mechanism of action of the compound, particularly its effects on different signaling pathways. Secondly, further investigations are required to explore the potential therapeutic applications of 2-(2-furyl)-4H-benzo[h]chromen-4-one, particularly in the treatment of inflammation and cancer. Thirdly, more research is needed to optimize the synthesis method of the compound and improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 2-(2-furyl)-4H-benzo[h]chromen-4-one in animal models and clinical trials.
Conclusion:
In conclusion, 2-(2-furyl)-4H-benzo[h]chromen-4-one is a natural compound that has been extensively studied for its potential therapeutic applications. The compound exhibits antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. Despite some limitations, 2-(2-furyl)-4H-benzo[h]chromen-4-one has several advantages, including its low toxicity and ease of synthesis. Future research should focus on elucidating the mechanism of action, exploring the potential therapeutic applications, optimizing the synthesis method, and evaluating the safety and efficacy of the compound.
Méthodes De Synthèse
The synthesis of 2-(2-furyl)-4H-benzo[h]chromen-4-one can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Michael addition reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction between 2-hydroxybenzaldehyde and furan in the presence of a catalyst such as sulfuric acid. The yield of this method is relatively high, and the reaction can be completed within a few hours.
Applications De Recherche Scientifique
2-(2-furyl)-4H-benzo[h]chromen-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(2-furyl)-4H-benzo[h]chromen-4-one has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, the compound has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
2-(furan-2-yl)benzo[h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O3/c18-14-10-16(15-6-3-9-19-15)20-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDFXLDXBTOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266879 | |
| Record name | 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)benzo[h]chromen-4-one | |
CAS RN |
14756-27-5 | |
| Record name | 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



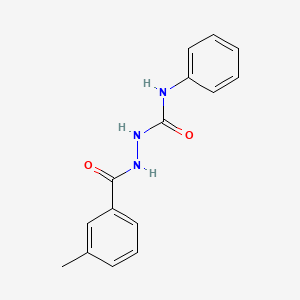
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
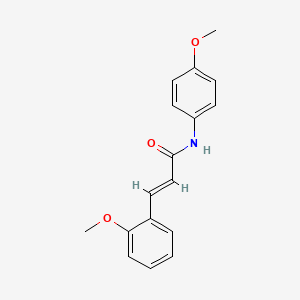
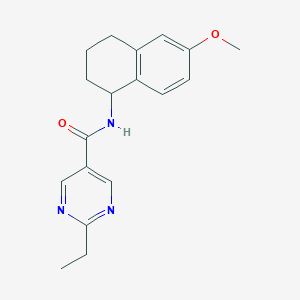
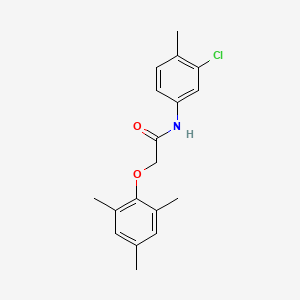
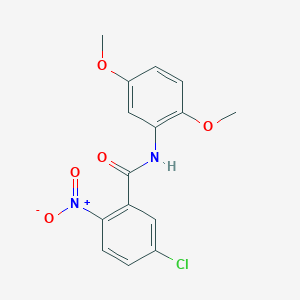
![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)
